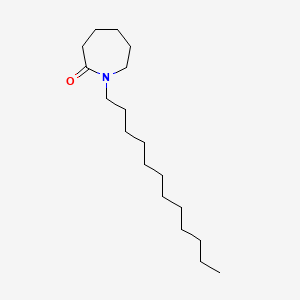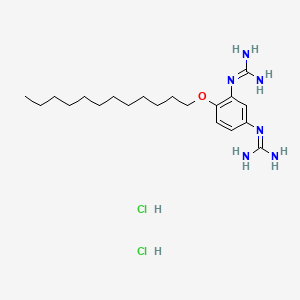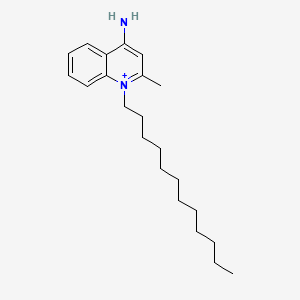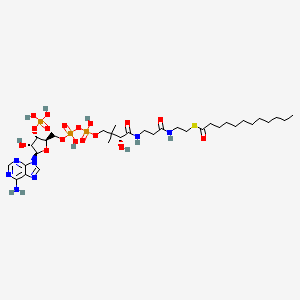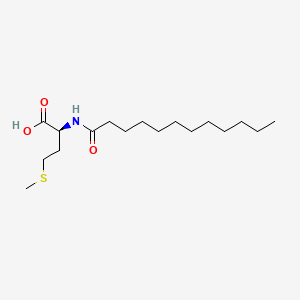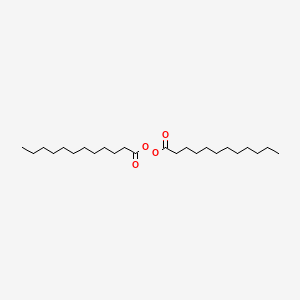![molecular formula C18H17BrN2O2S B1674635 (3aR,4S,9bS)-4-(4-溴苯基)-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-磺酰胺](/img/structure/B1674635.png)
(3aR,4S,9bS)-4-(4-溴苯基)-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-磺酰胺
描述
GAT107 is a novel and potent positive allosteric modulator and agonist of the alpha7 nicotinic acetylcholine receptor. This compound has shown significant potential in various scientific research applications, particularly in the fields of neuroscience and immunology. GAT107 is known for its anti-inflammatory properties and its ability to modulate neuronal activity, making it a valuable tool in the study of neurodegenerative diseases and inflammatory conditions .
科学研究应用
GAT107 has a wide range of scientific research applications. In the field of neuroscience, it is used to study the modulation of alpha7 nicotinic acetylcholine receptors, which are involved in cognitive processes and neuroprotection. GAT107 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
In immunology, GAT107 is used to investigate its anti-inflammatory properties. Studies have shown that GAT107 can reduce oxidative stress and improve bacterial clearance in hyperoxic conditions, making it a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease and ventilator-associated pneumonia .
准备方法
GAT107, chemically known as 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is synthesized through a multi-step processThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
The synthesis requires careful control of reaction conditions to ensure high purity and yield of the final product .
化学反应分析
GAT107 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GAT107 can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
作用机制
GAT107 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor, a pentameric ligand-gated ion channel. This binding enhances the receptor’s response to its natural ligand, acetylcholine, leading to increased ion flow and neuronal activation. The positive allosteric modulation by GAT107 also reduces oxidative stress in macrophages, improving their phagocytic function and enhancing bacterial clearance .
相似化合物的比较
GAT107 is unique in its dual role as both an agonist and a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. Similar compounds include GTS-21 and PNU-120596, which also target the alpha7 receptor but differ in their mechanisms of action. GTS-21 is a partial agonist, while PNU-120596 is a positive allosteric modulator without intrinsic agonist activity. The dual activity of GAT107 provides a more robust modulation of the receptor, making it a valuable tool in research .
References
属性
IUPAC Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-HDMKZQKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



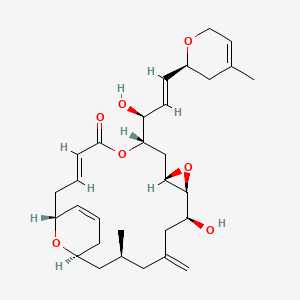
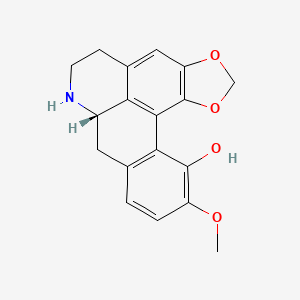
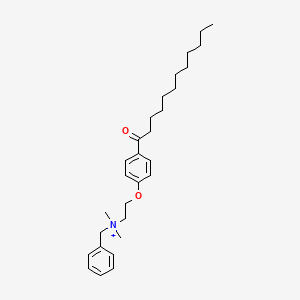
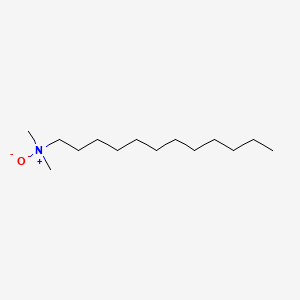
![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)
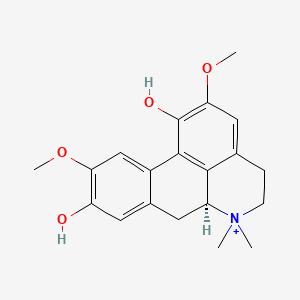
![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
